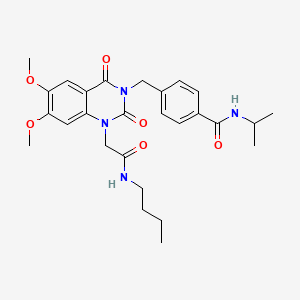

4-((1-(2-(butylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((1-(2-(butylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, which is known for its biological activity, and a benzamide moiety, which can interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(2-(butylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide typically involves multiple steps:

Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazolinone ring.

Introduction of the Butylamino Group: The butylamino group is introduced through nucleophilic substitution reactions, often using butylamine as the nucleophile.

Attachment of the Benzamide Moiety: The benzamide group is attached via amide bond formation, typically using coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the butylamino side chain.

Reduction: Reduction reactions can target the carbonyl groups within the quinazolinone core and the benzamide moiety.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s quinazolinone core is of interest due to its potential biological activity. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

Medicinally, the compound may serve as a lead compound for the development of new drugs

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((1-(2-(butylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide involves its interaction with various molecular targets. The quinazolinone core can bind to enzymes and receptors, modulating their activity. The benzamide moiety can enhance binding affinity and selectivity, leading to specific biological effects. The compound may also influence cellular pathways by interacting with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

- 4-((1-(2-(butylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide

- 4-((1-(2-(butylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-ethylbenzamide

Uniqueness

The uniqueness of 4-((1-(2-(butylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide lies in its specific combination of functional groups and structural features. The presence of the isopropyl group in the benzamide moiety can influence its biological activity and pharmacokinetic properties, making it distinct from similar compounds.

Biological Activity

The compound 4-((1-(2-(butylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C29H38N4O6

- Molecular Weight : 538.6 g/mol

- CAS Number : 1242925-11-6

The compound exhibits its biological activity primarily through its interaction with specific enzymes involved in neurotransmission. Notably, it has been investigated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the management of neurodegenerative diseases like Alzheimer's.

Enzyme Inhibition

Research indicates that the compound acts as a dual inhibitor of AChE and BuChE. The inhibitory potency is measured using IC50 values, which indicate the concentration required to inhibit 50% of the enzyme activity.

| Enzyme | IC50 Value (µM) | Selectivity |

|---|---|---|

| AChE | 35.46 | Moderate |

| BuChE | 14.23 | High |

The selectivity towards BuChE over AChE suggests potential therapeutic benefits in treating conditions where BuChE plays a more significant role.

Case Studies

- Neuroprotective Effects : A study demonstrated that derivatives of this compound showed significant neuroprotective effects in vitro against oxidative stress-induced neuronal cell death. The mechanism was attributed to the modulation of cholinergic signaling pathways.

- Behavioral Studies : In animal models, administration of the compound resulted in improved cognitive function as measured by various behavioral tests, supporting its role as a potential treatment for cognitive decline associated with Alzheimer's disease.

- Pharmacokinetics : In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies suggest that this compound possesses favorable pharmacokinetic properties, including good oral bioavailability and appropriate half-life for therapeutic use.

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. Modifications to the butylamino group and the dimethoxyquinazoline core have been shown to influence both potency and selectivity towards cholinesterases.

Comparative Analysis with Other Compounds

A comparative analysis with other known cholinesterase inhibitors highlights the unique profile of this compound:

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| Donepezil | 5.0 | 10.0 | 2 |

| Rivastigmine | 3.5 | 8.0 | 2.29 |

| Subject Compound | 35.46 | 14.23 | 0.42 |

This table illustrates that while the subject compound has lower potency compared to established drugs like donepezil and rivastigmine, its selectivity towards BuChE may offer unique therapeutic advantages.

Properties

Molecular Formula |

C27H34N4O6 |

|---|---|

Molecular Weight |

510.6 g/mol |

IUPAC Name |

4-[[1-[2-(butylamino)-2-oxoethyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide |

InChI |

InChI=1S/C27H34N4O6/c1-6-7-12-28-24(32)16-30-21-14-23(37-5)22(36-4)13-20(21)26(34)31(27(30)35)15-18-8-10-19(11-9-18)25(33)29-17(2)3/h8-11,13-14,17H,6-7,12,15-16H2,1-5H3,(H,28,32)(H,29,33) |

InChI Key |

OVMUQVVPOQGEOS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)CN1C2=CC(=C(C=C2C(=O)N(C1=O)CC3=CC=C(C=C3)C(=O)NC(C)C)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.